N,N'-Bis(acryloyl)cystamine
Overview
Description
N,N’-Bisacrylylcystamine is an organic compound with the chemical formula C10H16N2O2S2. It is commonly used as a reversible cross-linker for polyacrylamide gels, which are widely utilized in electrophoresis for the separation and analysis of macromolecules such as proteins and nucleic acids . The compound is also known for its applications in DNA purification and the fabrication of hydrogel-modified plasmonic crystals .
Mechanism of Action
Target of Action
N,N’-Bis(acryloyl)cystamine, also known as N,N’-Bisacrylylcystamine, primarily targets polyacrylamide gels . It acts as a reversible cross-linker for these gels .
Mode of Action
The compound interacts with its targets through a disulfide linkage . This interaction is reversible, meaning the disulfide bonds can be broken with a suitable reducing agent . The mechanism of action starts with the cleavage and reformation of disulfide bonds, leading to a change in crosslinking density and crosslinking points .
Biochemical Pathways
The affected pathway involves the swelling and deswelling behavior of the polyacrylamide gels . The cleavage and reformation of disulfide bonds lead to changes in the crosslinking density and points, which in turn affect the swelling/deswelling behavior of the gels .
Result of Action
The result of the compound’s action is the alteration of the mechanical properties of the polyacrylamide gels . The change in crosslinking density and points leads to changes in the mechanical strength of the gels . This process is much faster than the autonomous diffusion in the hydrogel .
Action Environment
The action of N,N’-Bis(acryloyl)cystamine is influenced by environmental factors such as the presence of a suitable reducing agent . It is soluble in acetic acid and slightly soluble in water , indicating that its action, efficacy, and stability may be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
N,N’-Bisacrylylcystamine plays a crucial role in biochemical reactions due to its ability to form reversible cross-links. This compound interacts with enzymes, proteins, and other biomolecules through its disulfide bonds. For instance, in polyacrylamide gels, N,N’-Bisacrylylcystamine forms cross-links that can be broken with reducing agents such as dithiothreitol (DTT). This property is particularly useful in the isolation and purification of macromolecules, as the cross-links can be selectively broken to release the target molecules .
Cellular Effects
N,N’-Bisacrylylcystamine influences various cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. Its ability to form reversible cross-links can impact the structural integrity of cellular components, thereby influencing cell function. For example, in DNA purification, N,N’-Bisacrylylcystamine can facilitate the separation of DNA fragments by forming and breaking cross-links, which can affect gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of N,N’-Bisacrylylcystamine involves its interaction with biomolecules through disulfide bonds. These bonds can be formed and broken reversibly, allowing N,N’-Bisacrylylcystamine to act as a cross-linker. This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecules involved. Additionally, N,N’-Bisacrylylcystamine can influence gene expression by affecting the structural organization of DNA and other nucleic acids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-Bisacrylylcystamine can change over time due to its stability and degradation properties. The compound is stable at -20°C and can be stored under nitrogen to prevent degradation. Over time, the reversible nature of its cross-links allows for controlled experiments where the effects of N,N’-Bisacrylylcystamine can be monitored and adjusted as needed. Long-term studies have shown that N,N’-Bisacrylylcystamine can maintain its functionality in both in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of N,N’-Bisacrylylcystamine vary with different dosages in animal models. At lower doses, the compound can effectively form reversible cross-links without causing significant adverse effects. At higher doses, N,N’-Bisacrylylcystamine may exhibit toxic effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .
Metabolic Pathways
N,N’-Bisacrylylcystamine is involved in metabolic pathways that include interactions with enzymes and cofactors. The disulfide bonds in N,N’-Bisacrylylcystamine can be reduced by enzymes such as thioredoxin reductase, leading to changes in metabolic flux and metabolite levels. These interactions can influence various biochemical processes, including the synthesis and degradation of macromolecules .
Transport and Distribution
Within cells and tissues, N,N’-Bisacrylylcystamine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of N,N’-Bisacrylylcystamine, influencing its activity and function. The compound’s reversible cross-linking properties allow it to be selectively localized to specific cellular compartments .
Subcellular Localization
N,N’-Bisacrylylcystamine is localized to specific subcellular compartments through targeting signals and post-translational modifications. These mechanisms direct N,N’-Bisacrylylcystamine to organelles such as the nucleus, where it can interact with nucleic acids and other biomolecules. The subcellular localization of N,N’-Bisacrylylcystamine can influence its activity and function, making it a versatile tool in biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Bisacrylylcystamine can be synthesized through the reaction of cystamine with acryloyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of N,N’-Bisacrylylcystamine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .
Types of Reactions:
Oxidation: N,N’-Bisacrylylcystamine can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) and β-mercaptoethanol are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to form substituted products.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted acrylamide derivatives.
Scientific Research Applications
N,N’-Bisacrylylcystamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
N,N’-Bisacrylylcystamine is unique in its ability to form reversible cross-links through disulfide bonds. Similar compounds include:
N,N’-Methylenebisacrylamide: Commonly used as a cross-linker in polyacrylamide gels but does not have reversible cross-linking properties.
Bis(2-methacryloyloxyethyl) disulfide: Another disulfide-containing cross-linker but with different reactivity and applications.
Uniqueness: The reversible cross-linking property of N,N’-Bisacrylylcystamine makes it particularly valuable in applications where controlled release is essential, such as in drug delivery systems and tissue engineering .
Properties
IUPAC Name |
N-[2-[2-(prop-2-enoylamino)ethyldisulfanyl]ethyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S2/c1-3-9(13)11-5-7-15-16-8-6-12-10(14)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVKJGIZQFBFGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCSSCCNC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209832 | |
Record name | N,N'-Bisacrylylcystamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Sigma-Aldrich MSDS] | |
Record name | N,N'-Bisacrylylcystamine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15760 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
60984-57-8 | |
Record name | N,N′-Bis(acryloyl)cystamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60984-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Bisacrylylcystamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060984578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 60984-57-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328582 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-Bisacrylylcystamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-(dithiodi-2,1-ethanediyl)bis(acrylamide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.842 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of BAC?
A1: The molecular formula of BAC is C12H18N2O4S2, and its molecular weight is 302.4 g/mol.
Q2: What spectroscopic data is available for BAC?
A2: BAC can be characterized by various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy [, ] and Fourier transform infrared (FTIR) spectroscopy [].
Q3: Is BAC compatible with different polymerization techniques?
A3: Yes, BAC has been successfully employed in various polymerization methods, including precipitation polymerization [, , , , ], distillation precipitation polymerization [, , , , ], radical polymerization [, , , ], and emulsion droplet-mediated precipitation polymerization [].
Q4: How is BAC used in drug delivery systems?
A5: BAC is employed as a crosslinker in the synthesis of various drug delivery systems, such as nanogels [, , , , , , , , , ] and microgels [, , ], enabling controlled drug release in response to reducing environments like tumor cells.
Q5: Can BAC be used to prepare stimuli-responsive materials?
A6: Yes, BAC is incorporated into hydrogels [, , , , ] and other materials to impart redox-responsiveness [, , ], pH-responsiveness [, , , , , ], and temperature-responsiveness [, , , , ]. This allows for controlled material properties and drug release profiles in response to specific stimuli.
Q6: What are the advantages of using BAC in protein analysis?
A7: BAC-crosslinked polyacrylamide gels offer a faster alternative to conventional gels in proteomics research [, ]. The gels can be rapidly dissolved by reductive treatment, significantly reducing sample preparation time for mass spectrometry analysis.
Q7: What are some other applications of BAC?
A7: Beyond drug delivery and proteomics, BAC is employed in:
- Optical materials: Fabrication of microgel-based etalons for sensing applications [].
- Environmental remediation: Development of hydrogels capable of decontaminating organophosphates [].
Q8: What are the limitations of using BAC in drug delivery systems?
A9:
- Premature degradation: BAC's sensitivity to reducing agents necessitates strategies to prevent premature drug release during systemic circulation [, , ].
- Toxicity of degradation products: While BAC itself is generally considered biocompatible, the potential toxicity of its degradation products requires thorough investigation [].
Q9: What are the challenges in using BAC for material synthesis?
A10:
- Controlling the degradation rate: Achieving desired degradation kinetics and fine-tuning the release profiles of encapsulated drugs remain ongoing challenges [].
Q10: What are the future research directions for BAC?
A11:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.